1-(5-(Benzyloxy)-2-hydroxy-3-nitrophenyl)ethanone

Pharmaceutical Synthesis Process Chemistry Respiratory Medicine

This specific regioisomer is the designated starting material in the patented olodaterol synthesis (US Patent US08420809B2). The benzyloxy group at the 5-position—not the 4-position—is essential for correct reactivity; substitution with the 4-benzyloxy regioisomer (CAS 1035229-31-2) or non-nitrated analogs risks process failure. Procure only this CAS 861841-94-3 for validated synthetic routes to ensure batch consistency, regulatory compliance, and API purity.

Molecular Formula C15H13NO5
Molecular Weight 287.27 g/mol
CAS No. 861841-94-3
Cat. No. B057956
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(5-(Benzyloxy)-2-hydroxy-3-nitrophenyl)ethanone
CAS861841-94-3
Synonyms1-[2-Hydroxy-3-nitro-5-(phenylmethoxy)phenyl]ethanone_x000B_
Molecular FormulaC15H13NO5
Molecular Weight287.27 g/mol
Structural Identifiers
SMILESCC(=O)C1=C(C(=CC(=C1)OCC2=CC=CC=C2)[N+](=O)[O-])O
InChIInChI=1S/C15H13NO5/c1-10(17)13-7-12(8-14(15(13)18)16(19)20)21-9-11-5-3-2-4-6-11/h2-8,18H,9H2,1H3
InChIKeyWJTGHNZQGWPVID-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / 100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-(5-(Benzyloxy)-2-hydroxy-3-nitrophenyl)ethanone (861841-94-3): A Key Intermediate in Beta-2 Agonist Synthesis


1-(5-(Benzyloxy)-2-hydroxy-3-nitrophenyl)ethanone (CAS 861841-94-3) is a complex aromatic ketone with the molecular formula C15H13NO5 and a molecular weight of 287.27 g/mol . The compound features a central phenyl ring substituted with a benzyloxy group at the 5-position, a hydroxy group at the 2-position, a nitro group at the 3-position, and an ethanone moiety . It is primarily recognized and utilized as a crucial synthetic intermediate in the pharmaceutical industry, notably in the production of olodaterol, a novel, long-acting inhaled β2-adrenoceptor agonist for the treatment of chronic obstructive pulmonary disease (COPD) [1].

Substitution Risks for 1-(5-(Benzyloxy)-2-hydroxy-3-nitrophenyl)ethanone: The Impact of Regioisomerism and Functional Groups


The substitution of 1-(5-(Benzyloxy)-2-hydroxy-3-nitrophenyl)ethanone with a structurally similar compound is not straightforward due to the specific arrangement of its functional groups. The presence and position of the benzyloxy, hydroxy, and nitro substituents are critical for its intended chemical reactivity. For instance, the 4-benzyloxy regioisomer (CAS 1035229-31-2) differs solely in the attachment point of the benzyloxy group on the phenyl ring [1]. This seemingly minor change can lead to significantly different steric and electronic properties, potentially altering reaction kinetics, yields, and the purity of downstream products. Furthermore, analogs lacking a key functional group, such as the non-nitrated 1-(5-(Benzyloxy)-2-hydroxyphenyl)ethanone (CAS 30992-63-3) , have entirely different chemical reactivities and cannot serve as a direct replacement. Therefore, for processes validated on this specific regioisomer and substitution pattern, generic substitution carries a high risk of process failure and should be avoided without rigorous requalification.

Quantitative Evidence for 1-(5-(Benzyloxy)-2-hydroxy-3-nitrophenyl)ethanone (861841-94-3)


Critical Intermediate in Olodaterol Synthesis: Evidence from a Patent Process

US Patent US08420809B2 explicitly details a large-scale hydrogenation step using 1-[2-hydroxy-3-nitro-5-(phenylmethoxy)-phenyl]-ethanone as the starting material to synthesize a key olodaterol intermediate [1]. The procedure demonstrates its use at a 15.00 kg (52.22 mol) scale, establishing it as the validated and required starting material for this specific, patented route to olodaterol. While a direct yield comparison with an alternative intermediate is not provided, the patent's specific claims and experimental details provide high-strength evidence for its unique and essential role in this pharmaceutical manufacturing process [1].

Pharmaceutical Synthesis Process Chemistry Respiratory Medicine

Physicochemical Differentiation: Predicted Solubility vs. Positional Isomer

Computational predictions indicate a difference in aqueous solubility between 1-(5-(Benzyloxy)-2-hydroxy-3-nitrophenyl)ethanone and its 4-benzyloxy positional isomer. The target compound has a predicted water solubility of approximately 0.017 g/L at 25°C . While the predicted solubility for the 4-benzyloxy isomer (CAS 1035229-31-2) is not available from this specific source, the difference in their topological polar surface area (tPSA) and calculated logP values (target compound logP ≈ 3.1) would be expected to result in a different solubility profile [1]. This is a cross-study comparable inference.

Computational Chemistry Physicochemical Properties Formulation

Validated Applications for 1-(5-(Benzyloxy)-2-hydroxy-3-nitrophenyl)ethanone (861841-94-3)


Pharmaceutical Intermediate for Olodaterol Synthesis

This compound is the designated starting material for a specific, patented synthetic route to olodaterol, a long-acting beta-2 agonist for COPD, as documented in US Patent US08420809B2. Procurement should be limited to this specific application where the validated process is being followed. The compound's identity and purity are critical for ensuring the integrity of this multi-step synthesis [1].

Building Block for Chemical Biology Research

Due to its unique combination of functional groups (benzyloxy, hydroxy, nitro, ketone), this compound can serve as a versatile building block in medicinal chemistry for the synthesis of novel benzoxazine derivatives or other heterocyclic systems. Its use in exploratory research is supported by its availability from multiple vendors with certified purity levels (typically 95-98%) suitable for laboratory-scale experiments .

Analytical Reference Standard

As a known intermediate in the olodaterol synthetic pathway, 1-(5-(Benzyloxy)-2-hydroxy-3-nitrophenyl)ethanone is listed as an olodaterol impurity (e.g., Olodaterol Impurity 3) . It can be procured and used as a reference standard in analytical methods development, such as HPLC, to monitor and control impurity levels in olodaterol API, ensuring drug safety and efficacy.

Technical Documentation Hub

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